![molecular formula C24H20N4O7 B140285 10'-Desmethoxystreptonigrin CAS No. 136803-89-9](/img/structure/B140285.png)
10'-Desmethoxystreptonigrin
Overview
Description
10’-Desmethoxystreptonigrin is an antibiotic originally isolated from Streptomyces and a derivative of the antibiotic streptonigrin . It is active against a variety of bacteria, including S. aureus, S. faecalis, E. coli, K. pneumoniae, and P. vulgaris . It is also cytotoxic to HCT116 colon and A2780 ovarian cancer cells .
Synthesis Analysis
10’-Desmethoxystreptonigrin is a novel analog of streptonigrin produced by Streptomyces albus . It was discovered in a screen for inhibitors of farnesylation of RAS p21 protein and exhibits potent broad-spectrum antibacterial activity .
Molecular Structure Analysis
The molecular formula of 10’-Desmethoxystreptonigrin is C24H20N4O7 . Its molecular weight is 476.4 g/mol . The IUPAC name is 5-amino-6-(7-amino-6-methoxy-5,8-dioxoquinolin-2-yl)-4-(2-hydroxy-3-methoxyphenyl)-3-methylpyridine-2-carboxylic acid .
Physical And Chemical Properties Analysis
The physical and chemical properties of 10’-Desmethoxystreptonigrin include a molecular weight of 476.4 g/mol , a XLogP3-AA of 1.8 , a hydrogen bond donor count of 4 , a hydrogen bond acceptor count of 11 , and a rotatable bond count of 5 .
Scientific Research Applications
Antibacterial Activity
10’-Desmethoxystreptonigrin has been reported to have potent and broad-spectrum antibacterial activity . It is active against a variety of bacteria, including S. aureus, S. faecalis, E. coli, K. pneumoniae, and P. vulgaris .
Antitumor Activity
This compound also exhibits antitumor activity . It has been found to be cytotoxic to HCT116 colon and A2780 ovarian cancer cells .
Inhibition of Farnesylation of RAS P21 Protein
10’-Desmethoxystreptonigrin is a moderately potent inhibitor of farnesylation of RAS P21 protein . It is 3-fold more active than streptonigrin in this regard .
Activity Against Drug-Resistant Cancer Cells
10’-Desmethoxystreptonigrin has been shown to be effective against HCT116 cells resistant to etoposide and teniposide, as well as cisplatin-resistant A2780 cells .
Antibiotic Properties
10’-Desmethoxystreptonigrin is an antibiotic originally isolated from Streptomyces . It is a derivative of the antibiotic streptonigrin .
Potential Use in Microbiology Research
Given its antibacterial and antitumor properties, 10’-Desmethoxystreptonigrin could be a valuable tool in microbiology research .
Mechanism of Action
Target of Action
10’-Desmethoxystreptonigrin is a potent inhibitor of the farnesylation of RAS P21 protein . The RAS P21 protein is a small GTPase that plays a crucial role in cell signal transduction, proliferation, and differentiation .
Mode of Action
10’-Desmethoxystreptonigrin interacts with its target, the RAS P21 protein, by inhibiting its farnesylation . Farnesylation is a type of post-translational modification that is essential for the proper functioning of the RAS P21 protein . By inhibiting this process, 10’-Desmethoxystreptonigrin disrupts the normal function of the RAS P21 protein .
Biochemical Pathways
The primary biochemical pathway affected by 10’-Desmethoxystreptonigrin is the RAS signaling pathway . By inhibiting the farnesylation of the RAS P21 protein, 10’-Desmethoxystreptonigrin disrupts the normal signal transduction processes within the cell . This can lead to downstream effects such as altered cell proliferation and differentiation .
Pharmacokinetics
It is known that the compound is soluble in ethanol, methanol, dmf, and dmso , which suggests that it may have good bioavailability
Result of Action
10’-Desmethoxystreptonigrin has been reported to have potent and broad-spectrum antibacterial and antitumor activity . It is cytotoxic to HCT116 colon and A2780 ovarian cancer cells . It is also effective against HCT116 cells resistant to etoposide and teniposide, and cisplatin-resistant A2780 cells .
Safety and Hazards
properties
IUPAC Name |
5-amino-6-(7-amino-6-methoxy-5,8-dioxoquinolin-2-yl)-4-(2-hydroxy-3-methoxyphenyl)-3-methylpyridine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N4O7/c1-9-14(10-5-4-6-13(34-2)20(10)29)15(25)19(28-17(9)24(32)33)12-8-7-11-18(27-12)22(31)16(26)23(35-3)21(11)30/h4-8,29H,25-26H2,1-3H3,(H,32,33) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULSNCNUVHUNMCF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(N=C1C(=O)O)C2=NC3=C(C=C2)C(=O)C(=C(C3=O)N)OC)N)C4=C(C(=CC=C4)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N4O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
10'-Desmethoxystreptonigrin | |
CAS RN |
136803-89-9 | |
Record name | 10'-Desmethoxystreptonigrin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136803899 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 10'-Desmethoxystreptonigrin's discovery?
A1: This novel analog of streptonigrin was discovered during a screening for inhibitors of farnesylation of the RAS p21 protein. [] This is significant because inhibiting farnesylation of RAS p21 is a potential strategy for anticancer therapies. Additionally, 10'-Desmethoxystreptonigrin exhibits potent broad-spectrum antibacterial activity. [] This dual activity makes it a promising compound for further research in both cancer and infectious disease.
Q2: What are the known biological activities of 10'-Desmethoxystreptonigrin?
A2: The abstract highlights two key activities of 10'-Desmethoxystreptonigrin:
- Inhibition of RAS p21 farnesylation: This suggests potential anticancer activity. []
- Cytotoxicity to human tumor cell lines: This finding supports the potential anticancer application of the compound. []
- Broad-spectrum antibacterial activity: This points to potential applications in treating bacterial infections. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.